

An In-depth Technical Guide to 18:1 Lactosyl Phosphatidylethanolamine (Lactosyl PE)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *18:1 Lactosyl PE*

Cat. No.: *B15598578*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18:1 Lactosyl Phosphatidylethanolamine (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl), hereafter referred to as **18:1 Lactosyl PE**, is a synthetic glycosylated glycerophospholipid of significant interest in the field of targeted drug and gene delivery. Its unique structure, combining a lipid backbone with a carbohydrate headgroup, allows for specific recognition by cellular receptors, thereby enabling the targeted delivery of therapeutic payloads to specific cell types. This guide provides a comprehensive overview of the structure, function, and experimental applications of **18:1 Lactosyl PE**, with a focus on its role in developing advanced therapeutic delivery systems.

Molecular Structure and Physicochemical Properties

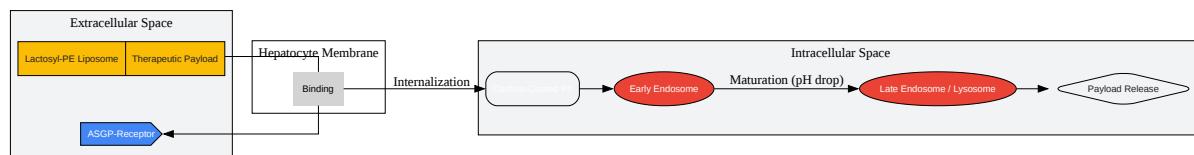
18:1 Lactosyl PE is an amphipathic molecule built upon a phosphatidylethanolamine (PE) scaffold. Its structure consists of a glycerol backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions. The phosphate group at the sn-3 position is linked to an ethanolamine headgroup, which is further modified by the covalent attachment of a lactose molecule to the primary amine.

The oleic acid chains are monounsaturated, with a single cis double bond at the Δ9 position. This unsaturation introduces a kink in the acyl chains, influencing the packing of the lipid in a bilayer and contributing to membrane fluidity. The large, hydrophilic lactosyl headgroup significantly impacts the molecule's overall properties, particularly its interaction with aqueous environments and cellular receptors.

Quantitative Data Summary

The physicochemical properties of **18:1 Lactosyl PE** and its non-glycosylated precursor, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are summarized below. These properties are critical for the design and preparation of lipid-based delivery systems.

Property	Value	Reference
Full Chemical Name	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (ammonium salt)	[1] [2] [3]
Synonyms	18:1 Lactosyl PE, Lac-DOPE	[4] [5]
CAS Number	474943-47-0	[2] [3]
Molecular Formula	C ₅₃ H ₁₀₃ N ₂ O ₁₈ P	[2]
Molecular Weight	1087.36 g/mol	[2]
Purity	>99%	[1]
Physical State	Powder	
Storage Temperature	-20°C	[1] [2]
Solubility	Soluble in chloroform, methanol	
Hygroscopicity	Hygroscopic	[1]
Gel-to-Liquid Crystalline Transition (T _m) of DOPE	-16°C	
Lamellar-to-Hexagonal Transition (T _h) of DOPE	10°C	


Note: The transition temperatures provided are for the base lipid, DOPE. The addition of the large lactosyl headgroup is expected to alter these values, likely increasing the hydration layer and potentially affecting the phase behavior.

Biological Function and Mechanism of Action

The primary and most well-documented function of **18:1 Lactosyl PE** is to act as a targeting ligand for the asialoglycoprotein receptor (ASGP-R).[4][5][6] This receptor is a C-type lectin predominantly and highly expressed on the surface of hepatocytes.[7][8]

The ASGP-R specifically recognizes and binds to terminal galactose or N-acetylgalactosamine residues on glycoproteins and glycolipids.[9][10] The lactose moiety of **18:1 Lactosyl PE** presents a terminal galactose residue, which serves as a high-affinity ligand for the ASGP-R.

When **18:1 Lactosyl PE** is incorporated into a lipid nanoparticle or liposome, the lactose headgroups are displayed on the surface of the particle. Upon intravenous administration, these particles circulate in the bloodstream until they reach the liver, where they are recognized and bound by the ASGP-Rs on hepatocytes. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the receptor-ligand complex.

[Click to download full resolution via product page](#)

Figure 1: ASGP-R mediated endocytosis of a Lactosyl-PE liposome.

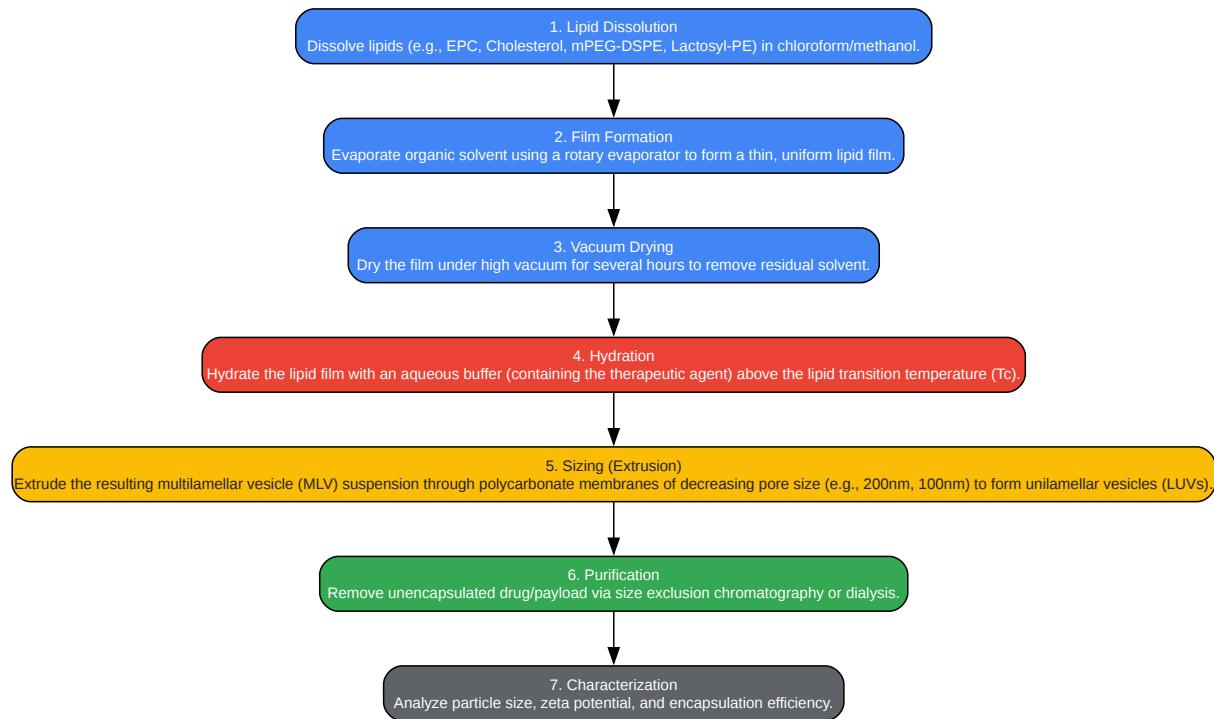
This targeted uptake mechanism is highly efficient and specific, leading to a significant accumulation of the liposomal cargo within liver cells while minimizing exposure to other

tissues. This is particularly advantageous for the delivery of potent drugs like chemotherapeutics, where off-target toxicity is a major concern.

While **18:1 Lactosyl PE** itself is not known to be a primary signaling molecule, its binding to the ASGP-R can trigger downstream cellular events. The ASGP-R has been implicated in various signaling pathways, including the inhibition of STAT3 phosphorylation and modulation of the JAK2-STAT3 pathway.^{[9][10]} Therefore, the use of **18:1 Lactosyl PE** as a targeting agent may have secondary effects on hepatocyte signaling.

Experimental Applications and Protocols

18:1 Lactosyl PE is primarily used in the formulation of targeted liposomes and lipid nanoparticles for research and therapeutic development. The inclusion of this lipid allows for the creation of "smart" delivery vehicles that can home in on liver cells.


Exemplary Liposome Formulations

The amount of **18:1 Lactosyl PE** incorporated into a liposome formulation is a critical parameter that affects targeting efficiency and the physicochemical properties of the nanoparticle.

Formulation Component	Molar Ratio (Drug Delivery)	Molar Ratio (Gene Delivery)	Purpose
Egg			
Phosphatidylcholine (EPC)	50	-	Main structural lipid
Cholesterol	35	-	Stabilizes the lipid bilayer
mPEG-DSPE	5	-	Provides a "stealth" coating to prolong circulation
18:1 Lactosyl PE	10	15	Targeting ligand
EPOPC (Cationic Lipid)	-	Varies	Binds and condenses nucleic acids
Reference	[4] [5]		

General Protocol for Lactosyl-PE Liposome Preparation (Thin-Film Hydration Method)

This protocol provides a generalized workflow for preparing targeted liposomes incorporating **18:1 Lactosyl PE**.

[Click to download full resolution via product page](#)

Figure 2: Workflow for preparing targeted liposomes via thin-film hydration.

Methodology Details:

- Lipid Preparation: The chosen lipids, including **18:1 Lactosyl PE**, are dissolved in a suitable organic solvent, typically a chloroform:methanol mixture, to ensure a homogenous mixture.

- **Film Formation:** The solvent is removed under reduced pressure using a rotary evaporator. This creates a thin lipid film on the inner surface of a round-bottom flask. It is crucial that the film is uniform to ensure consistent hydration.
- **Hydration:** The lipid film is hydrated with an aqueous buffer. This buffer can contain the hydrophilic drug or nucleic acid to be encapsulated. The hydration temperature should be kept above the gel-liquid crystal transition temperature (T_m) of the lipid with the highest T_m in the mixture to ensure proper lipid mobility and vesicle formation.[11]
- **Sizing:** The initial hydration process typically forms large, multilamellar vesicles (MLVs). To achieve a uniform size distribution and create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) suitable for *in vivo* use, the suspension is subjected to sizing techniques such as sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes.
- **Purification:** After sizing, unencapsulated payload is removed from the liposome suspension. This is commonly achieved through size-exclusion chromatography or dialysis.

Conclusion

18:1 Lactosyl PE is a key enabling tool for the development of hepatocyte-targeted nanomedicines. Its well-defined structure allows for specific and efficient targeting of the asialoglycoprotein receptor, facilitating the delivery of therapeutic agents directly to the liver. The methodologies for incorporating this lipid into delivery systems are well-established, making it an accessible and valuable component for researchers in drug development and gene therapy. Future work may further elucidate the impact of the lactosyl headgroup on the biophysical properties of lipid bilayers and explore its potential for targeting other cell types that may express galactose-binding lectins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bilayer phase transitions of N-methylated dioleoylphosphatidylethanolamines under high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Pharmaco attributes of dioleoylphosphatidylethanolamine/cholesterylhemisuccinate liposomes containing different types of cleavable lipopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Relevance of glycosylation of S-layer proteins for cell surface properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell membrane - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 18:1 Lactosyl Phosphatidylethanolamine (Lactosyl PE)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598578#18-1-lactosyl-pe-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com